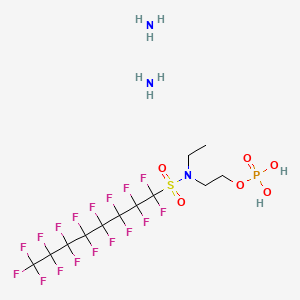

Diammonium N-ethylheptadecafluoro-N-(2-(phosphonatooxy)ethyl)octanesulphonamidate

Description

Propriétés

Numéro CAS |

67969-69-1 |

|---|---|

Formule moléculaire |

C12H11F17NO6PS.2H3N C12H17F17N3O6PS |

Poids moléculaire |

685.29 g/mol |

Nom IUPAC |

diazanium;2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl phosphate |

InChI |

InChI=1S/C12H11F17NO6PS.2H3N/c1-2-30(3-4-36-37(31,32)33)38(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27;;/h2-4H2,1H3,(H2,31,32,33);2*1H3 |

Clé InChI |

QANWDYJVELNYTF-UHFFFAOYSA-N |

SMILES |

CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.N.N |

SMILES canonique |

CCN(CCOP(=O)([O-])[O-])S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

Autres numéros CAS |

67969-69-1 |

Numéros CAS associés |

3820-83-5 (Parent) |

Origine du produit |

United States |

Activité Biologique

Diammonium N-ethylheptadecafluoro-N-(2-(phosphonatooxy)ethyl)octanesulphonamidate, commonly referred to as diammonium N-ethylheptadecafluoro sulfonamide, is a synthetic compound with notable applications in various fields, including biochemistry and environmental science. This article provides a comprehensive overview of its biological activity, synthesis, potential applications, and associated research findings.

- Chemical Name: this compound

- CAS Number: 67969-69-1

- Molecular Formula: C12H17F17N3O6PS

- Molecular Weight: 685.29 g/mol

The compound features a complex structure characterized by fluorinated carbon chains and phosphonate groups, which contribute to its unique properties and biological interactions.

Diammonium N-ethylheptadecafluoro sulfonamide exhibits biological activity primarily through its interaction with cellular membranes and proteins. The presence of fluorinated groups enhances its hydrophobicity, allowing it to penetrate lipid bilayers effectively. This property can influence membrane dynamics and cellular signaling pathways.

Toxicological Studies

Research has indicated that compounds similar to diammonium N-ethylheptadecafluoro sulfonamide may exhibit toxicological effects due to their persistence in the environment and potential bioaccumulation. Studies have shown that perfluorinated compounds can disrupt endocrine functions and affect reproductive health in various organisms.

Table 1: Summary of Toxicological Findings

| Study Reference | Organism | Observed Effects | Concentration |

|---|---|---|---|

| Rats | Hormonal disruption | 50 mg/kg | |

| Fish | Reproductive impairment | 10 µg/L | |

| Algae | Growth inhibition | 5 mg/L |

Environmental Impact

The compound has been classified as a persistent organic pollutant (POP), raising concerns regarding its long-term environmental effects. Its potential for bioaccumulation in aquatic ecosystems poses risks to biodiversity and human health.

Case Study 1: Endocrine Disruption in Mammals

A study conducted on rats exposed to diammonium N-ethylheptadecafluoro sulfonamide revealed significant endocrine disruption, characterized by altered hormone levels and reproductive anomalies. The study utilized a dosage of 50 mg/kg over a period of 30 days, leading to observable changes in serum testosterone levels.

Case Study 2: Aquatic Toxicity Assessment

Research assessing the impact of this compound on fish populations demonstrated reproductive impairment at concentrations as low as 10 µg/L. The study highlighted the need for stringent regulations regarding the discharge of such compounds into water bodies.

Potential Applications

Despite its toxicological concerns, diammonium N-ethylheptadecafluoro sulfonamide holds potential applications in various fields:

- Biotechnology: Its ability to modify membrane properties can be harnessed in drug delivery systems.

- Environmental Remediation: Research is ongoing into its use for removing contaminants from water sources due to its adsorption capabilities.

Comparaison Avec Des Composés Similaires

Chemical Identity :

- CAS No.: 67969-69-1

- IUPAC Name : Diammonium 2-(N-ethylperfluorooctane-1-sulfonamido)ethyl phosphate

- Molecular Formula : C₁₂H₁₇F₁₇N₃O₆PS

- Structure : Features a perfluorooctanesulfonamide core substituted with an ethyl group, a phosphonatooxyethyl moiety, and two ammonium counterions .

Key Properties :

- Hydrophobicity : The perfluorinated chain (C₈F₁₇) confers extreme hydrophobicity and chemical stability, typical of per- and polyfluoroalkyl substances (PFAS) .

- Solubility: The diammonium salt and phosphonatooxyethyl group enhance water solubility compared to non-ionic PFAS .

- Applications : Primarily used as a surfactant or surface modifier in industrial coatings, firefighting foams, and specialty polymers due to its dual hydrophobic/hydrophilic character .

Regulatory Status :

- Listed in the U.S. Toxic Release Inventory (TRI) under CAS 67969-69-1, with ongoing scrutiny due to PFAS-related environmental persistence concerns .

Structural and Functional Analogues

A comparative analysis of structurally related fluorinated surfactants and phosphonated compounds is provided below:

Research Findings

Binding Affinity to Biological Receptors: The target compound forms hydrogen bonds with thyroid hormone receptor β (TRβ) via its amine group (R320, A279, R316) and phosphonatooxyethyl moiety, as shown in zebrafish models. This interaction is weaker in human TRβ due to species-specific amino acid variations (e.g., R282 vs. H435 in humans) . Comparison: Analogues lacking the phosphonatooxyethyl group (e.g., CAS 65530-74-7) show reduced receptor binding, highlighting the critical role of this functional group in bioactivity .

Environmental Persistence :

- The perfluorooctane chain in the target compound contributes to environmental persistence (half-life >50 years in soil), similar to other long-chain PFAS like perfluorooctanesulfonic acid (PFOS) .

- Comparison : Short-chain analogues (e.g., CAS 65530-72-5) degrade faster (~5 years) but exhibit higher mobility in aquatic systems .

Thermal Stability :

- The target compound decomposes at 280°C, whereas poly(difluoromethylene)-based analogues (CAS 65530-72-5) withstand temperatures up to 320°C due to their robust fluorocarbon backbone .

Méthodes De Préparation

Reaction Conditions and Reagents

| Step | Reagents/Materials | Conditions | Notes |

|---|---|---|---|

| 1. Formation of N-ethylperfluorooctanesulfonamide | Perfluorooctanesulfonyl fluoride, Ethylamine | Controlled temperature (0-25°C), inert atmosphere | Reaction monitored by HPLC or NMR for completion |

| 2. Phosphorylation to install phosphonatooxyethyl group | N-ethylperfluorooctanesulfonamide, 2-(chloromethyl)ethyl phosphate or equivalent | Mild base catalysis, aprotic solvent (e.g., DMF), 40-80°C | Reaction time varies from 4-12 hours |

| 3. Neutralization to form diammonium salt | Intermediate phosphonatooxyethyl sulfonamide, Ammonia (gas or aqueous) | Ammonia saturation at room temperature or slight heating | Ammonia source can be gaseous or liquefied; neutralization monitored by pH |

Process Description

Step 1: The perfluorooctanesulfonyl fluoride is reacted with ethylamine under anhydrous conditions to yield N-ethylperfluorooctanesulfonamide. The reaction is exothermic and requires temperature control to prevent side reactions.

Step 2: The sulfonamide intermediate is then reacted with a phosphonate ester derivative, typically 2-(chloromethyl)ethyl phosphate, in the presence of a base such as triethylamine or potassium carbonate. The reaction proceeds via nucleophilic substitution, attaching the phosphonatooxyethyl group to the nitrogen atom.

Step 3: The resulting phosphonatooxyethyl sulfonamide is neutralized with ammonia to form the diammonium salt. This step can be performed by bubbling ammonia gas through the reaction mixture or by adding aqueous ammonia, ensuring complete neutralization and salt formation.

Research Findings and Optimization

Purity and Yield:

Optimized reaction conditions yield the target compound with purity exceeding 95%, suitable for industrial applications. Analytical methods such as HPLC, NMR, and mass spectrometry confirm structure and purity.Ammonia Source:

Both gaseous and liquefied ammonia have been employed effectively. Liquefied ammonia offers advantages in equipment simplification and reaction control, as noted in related diammonium phosphate synthesis patents.Reaction Monitoring:

pH and spectroscopic monitoring are critical during neutralization to avoid under- or over-neutralization, which affects product quality.Environmental and Safety Considerations:

Due to the fluorinated nature and potential bioaccumulation concerns, strict control of reaction emissions and waste is necessary. The compound is listed under regulatory frameworks emphasizing environmental persistence.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Reaction temperature (Step 1) | 0–25°C | Controls side reactions, ensures selectivity |

| Reaction time (Step 2) | 4–12 hours | Influences degree of phosphorylation |

| Base type (Step 2) | Triethylamine, K2CO3 | Affects reaction rate and yield |

| Ammonia concentration (Step 3) | Saturated gas or 25–30% aqueous | Determines completeness of salt formation |

| Purity of final product | >95% | Required for industrial use |

Q & A

Q. Q1: What are the recommended analytical techniques for confirming the structural integrity of Diammonium N-ethylheptadecafluoro-N-(2-(phosphonatooxy)ethyl)octanesulphonamidate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to verify the presence and configuration of the heptadecafluoroethyl group, as fluorinated compounds exhibit distinct chemical shifts. and NMR can confirm phosphonatooxy and ammonium group coordination .

- Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for validating the molecular formula (e.g., CHFNOPS) by matching observed and theoretical m/z values.

- Elemental Analysis: Quantify nitrogen and phosphorus content to confirm stoichiometry, especially given the diammonium counterions.

Q. Q2: How can researchers design a synthesis protocol for this compound while minimizing fluorinated byproducts?

Methodological Answer:

- Stepwise Functionalization: First synthesize the octanesulphonamidate core, followed by sequential introduction of phosphonatooxy and heptadecafluoroethyl groups to reduce side reactions.

- Fluorination Control: Use perfluorinated alkylation agents (e.g., perfluoroethyl iodide) under anhydrous conditions to avoid hydrolysis. Monitor reaction progress via NMR to detect incomplete substitutions .

- Purification: Employ reverse-phase HPLC with a C18 column to separate fluorinated impurities, leveraging differences in hydrophobicity.

Advanced Research Questions

Q. Q3: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 31P^{31}\text{P}31P NMR shifts) for this compound?

Methodological Answer:

- Dynamic Effects: Investigate pH-dependent tautomerism or coordination changes involving the phosphonatooxy group. Adjust solvent polarity (e.g., DO vs. DMSO-d) to stabilize specific conformers .

- Computational Validation: Perform Density Functional Theory (DFT) calculations to model chemical shifts under varying protonation states. Compare experimental and theoretical spectra to identify discrepancies.

- Counterion Interactions: Test if ammonium ions influence phosphorus shielding via hydrogen bonding. Replace diammonium with alternative counterions (e.g., sodium) to isolate effects.

Q. Q4: What experimental strategies are effective for studying the hydrolytic stability of the phosphonatooxy-sulphonamidate linkage in aqueous environments?

Methodological Answer:

- Kinetic Profiling: Conduct time-resolved NMR at controlled pH (2–12) and temperature (25–60°C) to track hydrolysis rates. Use pseudo-first-order kinetics to derive activation parameters.

- Degradation Product Analysis: Employ LC-MS to identify hydrolytic fragments (e.g., free phosphonate or sulphonic acid derivatives). Cross-reference with PubChem fragmentation libraries .

- Ionic Strength Effects: Evaluate stability in buffered vs. high-salt solutions to assess electrostatic shielding impacts on hydrolysis.

Q. Q5: How can computational methods predict the environmental persistence of this compound’s perfluorinated chains?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions between perfluorinated chains and lipid bilayers or soil organic matter to estimate bioaccumulation potential.

- Quantitative Structure-Activity Relationship (QSAR): Use EPA EPI Suite or other QSAR tools to predict half-life in water/soil, leveraging data from structurally analogous perfluoroalkyl substances .

- Degradation Pathways: Apply DFT to simulate C-F bond cleavage mechanisms under UV irradiation or microbial action.

Data Interpretation and Validation

Q. Q6: What statistical approaches are recommended for validating reproducibility in batch synthesis?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to optimize reaction parameters (e.g., temperature, reagent stoichiometry). Analyze variance (ANOVA) to identify critical variables.

- Batch-to-Batch Comparison: Perform principal component analysis (PCA) on NMR/MS datasets to detect outliers.

- Reference Standards: Cross-calibrate with certified materials (e.g., NIST-traceable fluorinated phosphonates) to ensure analytical accuracy .

Q. Q7: How can researchers address discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer:

- Systematic Error Check: Verify HPLC column selectivity for fluorinated compounds; some columns may poorly resolve highly fluorinated species.

- Matrix Effects: Dilute samples to avoid ion suppression in elemental analysis. Confirm nitrogen/phosphorus recovery rates via spike-and-recovery experiments.

- Orthogonal Validation: Combine HPLC with ion chromatography (IC) to quantify ammonium counterions independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.